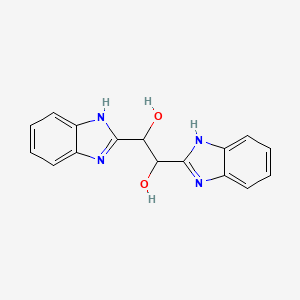

1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol

Beschreibung

Eigenschaften

IUPAC Name |

1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c21-13(15-17-9-5-1-2-6-10(9)18-15)14(22)16-19-11-7-3-4-8-12(11)20-16/h1-8,13-14,21-22H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWIRKFXMNFYBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(C(C3=NC4=CC=CC=C4N3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70954763 | |

| Record name | 1,2-Bis(1H-benzimidazol-2-yl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644459 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3314-32-7 | |

| Record name | 3314-32-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Bis(1H-benzimidazol-2-yl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its unique physicochemical properties, such as hydrogen bond donor-acceptor capabilities and potential for π-π stacking, allow for effective binding to various biological macromolecules.[1] This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of a specific derivative, 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol. This symmetrical molecule, featuring a central vicinal diol flanked by two benzimidazole moieties, presents significant interest as a versatile building block for novel therapeutics, particularly as a tetradentate ligand for developing new metallodrugs.[3][4] We will explore the causal chemistry behind the synthetic protocol, detail a multi-technique approach for rigorous structural elucidation, and discuss its potential within the landscape of drug discovery.

Rationale and Synthetic Strategy

The synthesis of 2-substituted benzimidazoles is classically achieved via the Phillips-Ladenburg condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions.[5][6] Our strategy for synthesizing the title compound leverages this robust reaction by condensing two equivalents of o-phenylenediamine with one equivalent of tartaric acid.

Causality of Reagent Selection

-

o-Phenylenediamine (Benzene-1,2-diamine): This reagent serves as the foundational component for both benzimidazole rings. The 1,2-disposition of its amino groups is essential for the intramolecular cyclization that defines the imidazole portion of the final structure.[7]

-

Tartaric Acid ((2R,3R)-2,3-dihydroxybutanedioic acid): The choice of tartaric acid is strategic. It provides the two-carbon ethane backbone and the two carbonyl groups necessary for condensation. Crucially, the pre-existing hydroxyl groups on its stereocenters are carried directly into the final product, forming the target diol functionality. This elegantly circumvents the need for a post-synthesis oxidation step, improving atom economy and simplifying the overall process.

-

Acid Catalyst (e.g., 4M Hydrochloric Acid): The reaction requires a strong acid catalyst. The acid protonates the carbonyl oxygen of the tartaric acid, significantly increasing the electrophilicity of the carbonyl carbon. This activation is critical for facilitating the initial nucleophilic attack by the less basic amino group of o-phenylenediamine, thereby driving the condensation forward.[5][8]

Proposed Reaction Mechanism

The formation of each benzimidazole ring proceeds through a well-established acid-catalyzed condensation-cyclization pathway:

-

Activation: A carbonyl group of tartaric acid is protonated by the acid catalyst.

-

Nucleophilic Attack: An amino group from an o-phenylenediamine molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Dehydration I: The intermediate eliminates a molecule of water to form a protonated N-arylamide intermediate.

-

Intramolecular Cyclization: The second amino group of the phenylenediamine moiety attacks the amide carbonyl carbon.

-

Dehydration II: A second molecule of water is eliminated, resulting in the formation of the aromatic benzimidazole ring.

-

Symmetrical Repetition: The process is repeated at the second carboxylic acid site of the tartaric acid backbone with a second molecule of o-phenylenediamine to yield the final bis-benzimidazole structure.

Experimental Protocol: Synthesis and Purification

This protocol is designed as a self-validating system. Successful execution should yield a product whose characterization data aligns with the reference values provided in Section 3.

Materials and Equipment

-

o-Phenylenediamine

-

L-(+)-Tartaric acid

-

4M Hydrochloric Acid (HCl)

-

5M Sodium Hydroxide (NaOH) solution

-

Deionized Water

-

Ethanol

-

Apparatus: 250 mL round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, Büchner funnel, vacuum flask, pH paper.

Step-by-Step Synthesis Procedure

-

Charging the Reactor: In a 250 mL round-bottom flask, combine o-phenylenediamine (10.0 mmol, 1.08 g) and L-(+)-tartaric acid (5.0 mmol, 0.75 g).

-

Acidification: To the solid mixture, add 40 mL of 4M hydrochloric acid. Swirl gently to ensure the reactants are wetted.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous magnetic stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reflux period, cool the reaction mixture to room temperature. A precipitate may form. Place the flask in an ice bath to maximize crystallization.

-

Neutralization: Slowly add 5M sodium hydroxide solution dropwise while stirring vigorously. Monitor the pH closely with pH paper. Continue adding base until the solution is neutral to slightly alkaline (pH 7-8). This step is critical as it deprotonates the benzimidazole nitrogens, causing the neutral product to precipitate out of the acidic solution.

-

Isolation: Isolate the resulting solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts (e.g., NaCl) and residual base.

-

Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight.

Purification by Recrystallization

-

Transfer the crude, dried solid to a suitable flask.

-

Add a minimum amount of a hot ethanol/water mixture (e.g., 80:20 v/v) to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified, crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Synthesis and Purification Workflow Diagram

Sources

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. o-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 8. Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol: Properties and Potential

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry and drug development, owing to its structural similarity to endogenous purines, which allows for effective interaction with various biological macromolecules.[1][2] This versatile heterocyclic motif is present in a wide array of pharmacologically active agents with applications spanning anticancer, antimicrobial, antiviral, and anti-inflammatory therapies.[2] Within this important class of compounds, 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol emerges as a molecule of significant interest. Its unique structural features, including the presence of two benzimidazole moieties linked by a chiral diol bridge, suggest a complex coordination chemistry and a broad potential for biological activity. This technical guide provides a comprehensive overview of the known chemical and physical properties of 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol, its synthesis, and its evaluated biological activities, with a focus on its potential applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol, also known by its Chemical Abstracts Service (CAS) number 3314-32-7, possesses the molecular formula C₁₆H₁₄N₄O₂ and a molecular weight of 294.31 g/mol .[3]

Structural and Physicochemical Data

A summary of the key physicochemical properties of 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol is presented in the table below. It is important to note that while some experimental data is available, other parameters are computationally derived and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄N₄O₂ | PubChem[3] |

| Molecular Weight | 294.31 g/mol | PubChem[3] |

| IUPAC Name | 1,2-bis(1H-1,3-benzodiazol-2-yl)ethane-1,2-diol | PubChem[3] |

| CAS Number | 3314-32-7 | PubChem[3] |

| Experimental Solubility | >44.1 µg/mL (at pH 7.4) | PubChem[3] |

| Boiling Point (Predicted) | 726.7°C at 760 mmHg | LookChem[1] |

| Flash Point (Predicted) | 393.3°C | LookChem[1] |

| Density (Predicted) | 1.542 g/cm³ | LookChem[1] |

| LogP (Predicted) | 2.20620 | LookChem[1] |

Synthesis of 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol

The primary and most cited method for the synthesis of 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol is the Phillips benzimidazole synthesis.[4][5] This well-established condensation reaction involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative.

Reaction Principle

The synthesis of the target molecule is achieved through the condensation of o-phenylenediamine with tartaric acid.[5][6] The reaction proceeds by nucleophilic attack of the amino groups of o-phenylenediamine on the carboxylic acid moieties of tartaric acid, followed by cyclization and dehydration to form the two benzimidazole rings. The use of tartaric acid as the dicarboxylic acid component directly yields the desired 1,2-diol bridge.

Caption: Synthesis workflow for 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol.

Experimental Protocol (General)

-

Reaction Setup: A mixture of o-phenylenediamine and tartaric acid in a suitable molar ratio (typically 2:1) is prepared in a round-bottom flask.

-

Solvent and Catalyst: The reaction is often carried out in the presence of an acid catalyst, such as hydrochloric acid, in an aqueous or alcoholic solvent.

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours to drive the condensation and cyclization.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude product is isolated by filtration. Purification is typically achieved by recrystallization from an appropriate solvent.

Causality Behind Experimental Choices: The use of an acid catalyst is crucial to protonate the carboxylic acid groups of tartaric acid, making them more susceptible to nucleophilic attack by the amino groups of o-phenylenediamine. Refluxing provides the necessary activation energy for the dehydration and cyclization steps to proceed at a reasonable rate.

Spectroscopic and Structural Characterization

Detailed experimental spectroscopic and crystallographic data for the parent compound, 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol, are not extensively reported in the available literature. However, characteristic spectral features can be anticipated based on the analysis of closely related benzimidazole derivatives.[8][9]

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole rings, typically in the range of 7.0-8.0 ppm. Signals for the methine protons of the ethane-1,2-diol bridge would likely appear in the upfield region, and the hydroxyl and N-H protons would present as broad singlets, with their chemical shifts being solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons of the benzimidazole rings and the carbons of the ethane-1,2-diol linker. The carbons of the benzimidazole core typically resonate in the range of 110-150 ppm.

-

FTIR: The infrared spectrum would be characterized by absorption bands corresponding to N-H stretching (around 3400 cm⁻¹), O-H stretching of the diol (broad band around 3300-3500 cm⁻¹), C=N stretching of the imidazole ring (around 1620-1630 cm⁻¹), and C=C stretching of the benzene rings (around 1450-1600 cm⁻¹).[8]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (294.31 g/mol ).

Structural Insights from a Related Compound

While the crystal structure of 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol has not been found in the reviewed literature, the crystal structure of the closely related compound, 1,2-bis(1H-benzimidazol-2-yl)ethane, provides valuable insights into the potential molecular arrangement.[7] In this related structure, the two benzimidazole rings are linked by an ethane bridge, and the molecule exhibits a relatively planar conformation. The crystal packing is stabilized by intermolecular N-H···N hydrogen bonds and π-π stacking interactions between the aromatic rings.[7] It is reasonable to expect that 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol would also engage in extensive hydrogen bonding via its hydroxyl and N-H groups, influencing its solid-state architecture and physical properties.

Caption: Potential intermolecular interactions in the solid state.

Biological Activities and Potential Applications

The benzimidazole scaffold is a well-established pharmacophore, and derivatives of 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol have been evaluated for their biological activities, particularly as antimicrobial agents.

Antimicrobial Activity

Studies have shown that 1,2-bis-[2-(1H-benzimidazolyl)]-1,2-ethanediols exhibit significant antimicrobial properties.[4][5] The parent compound, 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol, has been identified as a selective inhibitor of various pathogens, including several bacterial species and the fungus Candida albicans.[4] The presence of the two benzimidazole rings is crucial for this activity, as they can interact with biological targets within the microorganisms.

The antimicrobial efficacy of these compounds can be further enhanced by the formation of metal complexes. For instance, complexes of 1,2-bis-[2-(5-R)-1H-benzimidazolyl]-1,2-ethanediols with heavy metals such as mercury (HgII) and silver (AgI) have demonstrated considerably higher antimicrobial activity against a broad spectrum of bacteria and fungi compared to the free ligands.[4][5] This suggests that the diol ligand can act as a chelating agent, and the resulting metal complexes may have different mechanisms of action or improved cellular uptake.

Interaction with Biomolecules

The interaction of 1,2-bis(2-benzimidazolyl)-1,2-ethanediol with serum albumin has been investigated, revealing that the molecule binds to this important transport protein.[10] This binding affinity is a critical parameter in drug development, as it influences the pharmacokinetic and pharmacodynamic properties of a compound. The study of such interactions provides valuable insights into the potential for this class of molecules to be developed as therapeutic agents.

Potential as Cytotoxic Agents

Given the well-documented anticancer properties of many benzimidazole derivatives, it is plausible that 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol and its analogs could exhibit cytotoxic activity against cancer cell lines.[11][12] The ability of the benzimidazole nucleus to interfere with various cellular processes makes it a promising scaffold for the design of novel anticancer drugs. Further investigation into the cytotoxicity of this specific compound is warranted.

Conclusion and Future Perspectives

1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol is a structurally intriguing molecule with demonstrated biological activity. Its synthesis via the Phillips reaction from readily available starting materials makes it an accessible scaffold for further chemical modification and biological evaluation. While a comprehensive set of experimental data on its physical and chemical properties is not yet fully available in the public domain, the existing information, combined with data from closely related analogs, provides a strong foundation for future research.

For researchers and drug development professionals, this compound represents a promising starting point for the design of new therapeutic agents. Future work should focus on:

-

Detailed Synthesis and Characterization: The development and publication of a detailed, optimized synthesis protocol and comprehensive spectroscopic and crystallographic characterization of the parent compound.

-

Structure-Activity Relationship (SAR) Studies: The synthesis of a library of derivatives with modifications on the benzimidazole rings and the diol linker to explore the SAR for various biological activities.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and mechanisms by which this compound and its derivatives exert their antimicrobial and potential cytotoxic effects.

-

In Vivo Evaluation: Progression of the most promising candidates to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

The unique combination of the benzimidazole pharmacophore and a chiral diol linker in 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol provides a rich platform for the discovery of novel compounds with significant therapeutic potential.

References

-

Preparation and structure of 1,2-Bis(2-Benzimidazolyl)-1,2-Ethanediol (BBE). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

- Isele, B. P., et al. (2002). 1,2-Bis(2-benzimidazolyl)-1,2-ethanediol, a chiral, tridentate, facially coordinating ligand. Journal of the Chemical Society, Dalton Transactions, (15), 3075-3083.

-

1,2-BIS(1H-BENZIMIDAZOL-2-YL)ETHANE-1,2-DIOL. (n.d.). LookChem. Retrieved January 18, 2026, from [Link]

- Isele, B. P., et al. (2002). 1,2-Bis(2-benzimidazolyl)-1,2-ethanediol, a chiral, tridentate, facially coordinating ligand. Journal of the Chemical Society, Dalton Transactions, (15), 3075-3083.

- Özdemir, N., et al. (2022). A brief review on heterocyclic compounds with promising antifungal activity against Candida species.

- Yadav, G., et al. (2023). Synthesis of 1, 2 Disubstitued Benzimidazoles using SiO2/CaCl2.2H2O as a Catalyst. International Journal for Research in Applied Science and Engineering Technology, 11(6), 3986-3991.

- Stoyanova, M., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39257-39270.

- Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (2016). Current Topics in Medicinal Chemistry, 16(29), 3371-3388.

- Nguyen, T. T. H., et al. (2021). Facile Synthesis of 1,2-Disubstituted Benzimidazoles as Potent Cytotoxic Agents. Molecules, 26(24), 7545.

- Yordanova, D., et al. (2021). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. International Journal of Molecular Sciences, 22(16), 8887.

- Sarıkaya, G., et al. (2012). Antimicrobial and cytotoxic studies of new 2-substitue-1H-benzimidazole derivatives. FABAD Journal of Pharmaceutical Sciences, 37(4), 189-198.

-

1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

- El Kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-527.

- Stoyanova, M., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39257-39270.

- Ben-Aoun, Z., et al. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 27(19), 6523.

- Acar Çevik, U., et al. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega, 8(4), 4165-4181.

- Tavman, A., et al. (2015). Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one. Revue Roumaine de Chimie, 60(5-6), 547-554.

- Zhou, J.-F., et al. (2012). Ethane-1,2-diyl)bis(1H-benzimidazole). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1321.

- El-Toumy, S. A. A., et al. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. Journal of Fungi, 9(6), 661.

-

CHARACTERIZATION AND ANTI INFLAMMATORY ACTIVITY OF “3-(2-[1H BENZIMIDAZOLE-2-YL)-2-OXETHYL] PHENYL) ACETIC ACID AND. (n.d.). AWS. Retrieved January 18, 2026, from [Link]

- Badali, H., et al. (2017). In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran. Journal of Mazandaran University of Medical Sciences, 27(151), 133-142.

- Tavman, A., & Gürbüz, D. (2012). Synthesis and spectral characterization of 1,3-bis-(1H-benzimidazol-2-yl)-2-oxapropane complexes with various Zn(II) salts. Journal of the Serbian Chemical Society, 77(10), 1375-1386.

-

Reaction of o-phenylenediamine with organic acids. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

- Le, T. H., et al. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. RSC Advances, 12(42), 27367-27382.

-

Interaction of Multimicrobial Synthetic Inhibitor 1,2- Bis(2-Benzimidazolyl)-1,2-Ethanediol with Serum Albumin: Spectroscopic and Computational Studies. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol | C16H14N4O2 | CID 250665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1,2-Bis(2-benzimidazolyl)-1,2-ethanediol, a chiral, tridentate, facially coordinating ligand - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. 2,2′-(Ethane-1,2-diyl)bis(1H-benzimidazole) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 10. iosrjournals.org [iosrjournals.org]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. scilit.com [scilit.com]

An In-depth Technical Guide to the Molecular Structure of 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol, a chiral bis-benzimidazole derivative, stands as a molecule of significant interest in the realms of coordination chemistry and medicinal research. Its unique structural architecture, featuring two benzimidazole moieties linked by a chiral diol bridge, imparts it with the ability to act as a versatile tridentate ligand. This guide provides a comprehensive technical overview of its molecular structure, synthesizing available data to offer insights into its synthesis, stereochemistry, and spectroscopic signature. While a definitive single-crystal X-ray structure remains to be published, this document extrapolates from closely related analogues and foundational chemical principles to present a robust model of its three-dimensional conformation and chemical behavior.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry and materials science.[1] This heterocyclic system is a cornerstone in the structure of numerous FDA-approved drugs, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] The efficacy of benzimidazole derivatives is often attributed to their ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules.[2] The title compound, 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol, extends this potential by incorporating a chiral diol linker, predisposing it for stereoselective interactions, a critical consideration in modern drug design.

Synthesis and Structural Elucidation

Synthetic Pathway

The primary and most logical synthetic route to 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol involves the condensation reaction between L-tartaric acid and o-phenylenediamine. This method is a well-established procedure for the formation of 2-substituted benzimidazoles.

Experimental Protocol: Synthesis of 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol

-

Step 1: Reaction Setup

-

In a round-bottom flask, dissolve L-tartaric acid in a suitable solvent, typically a dilute acidic solution (e.g., 4M HCl), to protonate the diamine and facilitate the reaction.

-

Add o-phenylenediamine to the solution in a 1:2 molar ratio with respect to L-tartaric acid.

-

-

Step 2: Condensation

-

Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Step 3: Isolation and Purification

-

Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Collect the precipitate by filtration and wash with a suitable solvent (e.g., cold water) to remove any unreacted starting materials and impurities.

-

Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol-water, to yield the pure product.

-

Caption: Synthetic workflow for 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol.

Molecular Structure and Stereochemistry

The molecular formula of the title compound is C16H14N4O2, with a molecular weight of 294.31 g/mol .[4] The core of the molecule consists of a central ethane-1,2-diol linker. Each carbon of this linker is attached to a hydroxyl group and a benzimidazole ring at the 2-position.

The use of L-tartaric acid as a starting material directly infers the stereochemistry of the diol linker. The resulting product is expected to be the (2R,3R)-enantiomer. This chirality is a key feature, influencing its interactions with other chiral molecules, including biological targets.

While a definitive crystal structure is not available in the reviewed literature, data from the closely related compound, 1,2-bis(1H-benzimidazol-2-yl)ethane, provides valuable insights.[5] In this analogue, the two benzimidazole rings are not coplanar, exhibiting a dihedral angle. It is reasonable to expect a similar non-planar arrangement in the diol derivative, further influenced by the steric hindrance and potential for intramolecular hydrogen bonding from the hydroxyl groups.

Spectroscopic Characterization

The structural elucidation of 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol is corroborated by various spectroscopic techniques. The expected spectral data, based on the known structure and data from analogous compounds, are summarized below.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzimidazole rings (typically in the range of 7.2-7.8 ppm). A signal for the methine protons of the ethane linker, adjacent to the hydroxyl groups. A broad singlet for the hydroxyl protons, which is exchangeable with D₂O. A signal for the N-H protons of the imidazole ring. |

| ¹³C NMR | Resonances for the aromatic carbons of the benzimidazole rings. A signal for the carbon atom at the 2-position of the benzimidazole ring, bonded to the ethane linker. Signals for the carbons of the ethane-1,2-diol linker. |

| FT-IR | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. N-H stretching vibrations from the imidazole ring. C=N and C=C stretching vibrations characteristic of the benzimidazole rings. C-O stretching from the alcohol groups. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (294.31 g/mol ). Fragmentation patterns consistent with the loss of water, hydroxyl groups, and cleavage of the ethane linker. |

Chemical Properties and Applications

Ligand Characteristics

1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol is a versatile tridentate ligand. The two nitrogen atoms of the imidazole rings and one of the hydroxyl groups can coordinate to a metal center. This coordination behavior allows for the formation of stable metal complexes with various transition metals.

Caption: Coordination mode of the title compound as a tridentate ligand.

Biological Activities and Drug Development Potential

The benzimidazole scaffold is a well-established pharmacophore.[1] Derivatives of 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol and their metal complexes have shown promising biological activities. These include:

-

Antimicrobial Activity: The ability of benzimidazoles to interfere with microbial growth is well-documented.[6] The title compound and its complexes are expected to exhibit similar properties.

-

Anticancer Properties: Many benzimidazole-containing compounds have demonstrated potent anticancer activity.[7] The chiral nature of 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol makes it a particularly interesting candidate for the development of stereoselective anticancer agents.

-

DNA Intercalation: The planar benzimidazole rings can intercalate between the base pairs of DNA, leading to cytotoxic effects. This mechanism is a common mode of action for many anticancer drugs.

The presence of the diol linker also opens up possibilities for further functionalization, allowing for the attachment of other pharmacophores or targeting moieties to enhance the therapeutic profile.

Conclusion

1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol is a chiral, multifunctional molecule with significant potential in coordination chemistry and drug discovery. While a definitive crystal structure remains elusive in the current literature, a comprehensive understanding of its molecular architecture can be constructed through its logical synthesis from L-tartaric acid and by comparative analysis with closely related compounds. Its stereochemistry, coupled with the proven biological activity of the benzimidazole scaffold, makes it a compelling candidate for further investigation and development of novel therapeutic agents and functional materials. Future work should focus on obtaining a single-crystal X-ray structure to unequivocally confirm its three-dimensional conformation and to provide a solid foundation for computational modeling and rational drug design.

References

-

PubChem. 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol. National Center for Biotechnology Information. Available at: [Link].

- Tavman, A., Gurbuz, D., & Cinarli, A. (2018). Synthesis and spectral characterization of 1,2-bis(5-methyl/chloro-1H-benzimidazol-2-yl)ethanols and their Co(II), Pd(II) and Zn(II) complexes. Journal of the Serbian Chemical Society, 83(10), 1099-1112.

-

ResearchGate. 1H-NMR (a) and 13C-NMR (b) spectra of diol compound. Available at: [Link].

- Fun, H. K., et al. (2012). Ethane-1,2-diyl)bis(1H-benzimidazole). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1321.

-

ResearchGate. Spectral Characterization and Crystal Structure of 1,2-Bis-(1h-Benzimidazol-2-Yl)-Ethane Dihydrochloride. Available at: [Link].

- Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. (2023). Molecules, 28(6), 2533.

- Design, synthesis and antitumor cytotoxicity of novel bis-benzimidazoles. (2001). European Journal of Medicinal Chemistry, 36(5-6), 545-555.

- The First Examples of Planar Chiral Organic Benzimidazole Derivatives. (2011). Synlett, 2011(12), 1713-1716.

- Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Advances, 13(49), 34269-34292.

- Expedient synthesis of benzimidazoles using amides. (2015). RSC Advances, 5(49), 39255-39265.

-

Recent achievements in the synthesis of benzimidazole derivatives. (2023). Semantic Scholar. Available at: [Link].

- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2018). Oriental Journal of Chemistry, 34(3), 1541-1547.

- Synthesis, characterization and antibacterial evaluation of some novel bis benzimidazole derivatives. (2019). Journal of Physics: Conference Series, 1294, 052012.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol | C16H14N4O2 | CID 250665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2′-(Ethane-1,2-diyl)bis(1H-benzimidazole) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and antitumor cytotoxicity of novel bis-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Bis(1H-benzimidazol-2-yl)ethane-1,2-diol (CAS Number: 3314-32-7): Properties, Synthesis, and Applications in Coordination Chemistry and Beyond

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 3314-32-7, 1,2-Bis(1H-benzimidazol-2-yl)ethane-1,2-diol. This document delves into its chemical and physical properties, synthesis, and its significant role as a chiral ligand in coordination chemistry. Furthermore, it explores the burgeoning research into the biological activities of its metal complexes, highlighting its potential in the development of novel therapeutic agents.

Introduction and Chemical Identity

Initially, it is crucial to clarify a common point of confusion. The CAS number 3314-32-7 is assigned to 1,2-Bis(1H-benzimidazol-2-yl)ethane-1,2-diol , a distinct chemical entity. This compound is sometimes mistaken in literature searches for 3-Deazaneplanocin A (DZNep), a well-known epigenetic modifier with CAS number 102052-95-9. This guide is exclusively focused on the former.

1,2-Bis(1H-benzimidazol-2-yl)ethane-1,2-diol, hereafter referred to as BBE, is a chiral, tridentate ligand. Its structure, derived from tartaric acid, features two benzimidazole rings connected by a 1,2-ethanediol bridge. This unique arrangement makes it a valuable building block in supramolecular and coordination chemistry.[1]

Synonyms:

-

1,2-Ethanediol, 1,2-bis(2-benzimidazolyl)-

-

1,2-Bis(2-benzimidazolyl)-1,2-dihydroxyethane

-

1,2-Bis(2-benzimidazolyl)-1,2-ethanediol

-

NSC 127160

-

NSC 70380[2]

Physicochemical Properties

The physicochemical properties of BBE are summarized in the table below. These properties are essential for understanding its solubility, stability, and handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄N₄O₂ | [2] |

| Molecular Weight | 294.31 g/mol | [3] |

| Boiling Point | 726.7°C at 760 mmHg | [4] |

| Flash Point | 393.3°C | [4] |

| Density | 1.542 g/cm³ | [2] |

| LogP | 2.20620 | [2] |

| Solubility | >44.1 µg/mL (at pH 7.4) | [3] |

Synthesis of 1,2-Bis(1H-benzimidazol-2-yl)ethane-1,2-diol

The primary method for synthesizing BBE is the Phillips condensation reaction . This well-established method for forming benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[5] In the case of BBE, tartaric acid serves as the dicarboxylic acid precursor.

General Synthesis Workflow

The synthesis involves the reaction of tartaric acid with 1,2-diaminobenzene (o-phenylenediamine).[6] The process can be visualized as a two-step condensation where each of the two carboxylic acid groups of tartaric acid reacts with a molecule of o-phenylenediamine to form the two benzimidazole rings.

Caption: General workflow for the synthesis of BBE via Phillips condensation.

Experimental Protocol: Phillips Condensation

The following protocol is a generalized procedure based on the synthesis of similar benzimidazole compounds.[7] Researchers should optimize conditions for their specific laboratory setup.

Materials:

-

o-Phenylenediamine

-

Tartaric acid

-

10% Hydrochloric acid (HCl)

-

Ethanol for recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (2 equivalents) and tartaric acid (1 equivalent).

-

Add a suitable volume of 10% hydrochloric acid to the flask.

-

Heat the reaction mixture to reflux for approximately 4 hours.

-

After reflux, cool the mixture to room temperature. A precipitate should form.

-

Filter the precipitate and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or hot water, to obtain purified crystals of 1,2-Bis(1H-benzimidazol-2-yl)ethane-1,2-diol.

Coordination Chemistry and Metal Complex Formation

BBE is a chiral, tridentate ligand capable of facially coordinating with transition metals to form octahedral complexes.[2] The nitrogen atoms of the benzimidazole rings and the oxygen atoms of the diol group act as donor atoms. This coordination ability is the cornerstone of its application in creating a diverse range of metal complexes with interesting structural and functional properties.

Coordination Modes and Complex Synthesis

BBE can coordinate with various transition metal ions, including Cu(II), Ni(II), Zn(II), Co(II), Fe(III), Ag(I), Cd(II), and Hg(II), to form stable complexes.[8][9] The synthesis of these complexes generally involves the reaction of BBE with a corresponding metal salt in a suitable solvent.

Caption: General workflow for the synthesis of BBE-metal complexes.

Experimental Protocol: Synthesis of a BBE-Metal Complex

The following is a general procedure for the synthesis of a BBE-metal complex.[9]

Materials:

-

1,2-Bis(1H-benzimidazol-2-yl)ethane-1,2-diol (BBE)

-

Metal salt (e.g., CuCl₂, ZnCl₂, AgNO₃)

-

Ethanol

Procedure:

-

Dissolve BBE in a suitable volume of hot ethanol in a round-bottom flask.

-

In a separate flask, dissolve the metal salt in ethanol.

-

Add the metal salt solution dropwise to the hot BBE solution with continuous stirring.

-

Reflux the reaction mixture for 1-2 hours.

-

Allow the mixture to cool to room temperature. The resulting colored precipitate is the metal complex.

-

Filter the complex, wash with ethanol, and dry under vacuum.

Applications and Biological Activities of BBE Metal Complexes

While BBE itself has limited reported biological activity, its metal complexes have garnered significant interest due to their potential as therapeutic agents. The coordination of the metal ion with the BBE ligand often enhances the biological efficacy of both components.

Antimicrobial and Antifungal Activity

Several studies have demonstrated that metal complexes of BBE and its derivatives exhibit significant antibacterial and antifungal properties.[8][9] The activity is highly dependent on the coordinated metal ion. For instance, Ag(I) and Hg(II) complexes have shown considerable activity against a broad spectrum of microorganisms, including Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Candida albicans.[8][9] In some cases, the activity of these complexes surpasses that of standard antimicrobial agents.[8]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol provides a general outline for assessing the antimicrobial activity of the synthesized complexes.[10]

Materials:

-

Synthesized BBE-metal complexes

-

Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Standard antibiotics (e.g., Ciprofloxacin, Fluconazole) for positive control

-

DMSO (for dissolving compounds)

Procedure:

-

Prepare a stock solution of the BBE-metal complexes in DMSO.

-

Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well plate.

-

Prepare an inoculum of the microbial strain and adjust its concentration to a standard (e.g., 0.5 McFarland).

-

Add the microbial inoculum to each well containing the diluted compounds.

-

Include positive control wells (with standard antibiotics) and negative control wells (with DMSO and no compound).

-

Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

DNA Binding and Cleavage Activity

A significant area of research for BBE-metal complexes is their interaction with DNA. These complexes have been shown to bind to DNA, primarily through groove binding or intercalation.[11][12] This interaction can lead to DNA cleavage, a mechanism that is of great interest in the development of anticancer agents. The mode and strength of DNA binding are influenced by the geometry of the complex and the nature of the metal ion.

Experimental Protocol: DNA Binding Studies (UV-Visible Absorption Titration)

This method is commonly used to investigate the binding of small molecules to DNA.[13]

Materials:

-

Synthesized BBE-metal complexes

-

Calf Thymus DNA (CT-DNA)

-

Tris-HCl buffer

-

UV-Visible Spectrophotometer

Procedure:

-

Prepare a stock solution of CT-DNA in Tris-HCl buffer and determine its concentration spectrophotometrically.

-

Prepare a stock solution of the BBE-metal complex in a suitable solvent (e.g., DMSO/buffer mixture).

-

In a quartz cuvette, place a fixed concentration of the metal complex solution.

-

Titrate by adding increasing amounts of the CT-DNA stock solution.

-

Record the UV-Visible absorption spectrum after each addition of DNA.

-

Analyze the changes in the absorption spectra (e.g., hypochromism or hyperchromism and red or blue shifts) to determine the binding mode and calculate the binding constant (K_b).

Characterization Techniques

A thorough characterization of both BBE and its metal complexes is essential for confirming their structure and purity. The following techniques are commonly employed:

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure. For BBE, characteristic signals for the benzimidazole and ethanediol protons and carbons are expected.[1]

-

FT-IR Spectroscopy: Used to identify functional groups. For BBE, characteristic peaks for N-H, O-H, C=N, and aromatic C-H bonds are observed. Upon complexation, shifts in the C=N stretching frequency indicate coordination of the imine nitrogen to the metal ion.[14]

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.

-

Elemental Analysis: Determines the elemental composition of the compounds, which is crucial for verifying the stoichiometry of the metal complexes.

-

X-ray Crystallography: Provides definitive information on the three-dimensional structure of the compounds and their complexes, including bond lengths, bond angles, and coordination geometry.

Conclusion and Future Perspectives

1,2-Bis(1H-benzimidazol-2-yl)ethane-1,2-diol (CAS 3314-32-7) is a versatile chiral ligand with significant potential in coordination chemistry. Its straightforward synthesis via the Phillips condensation reaction makes it an accessible building block for a wide array of metal complexes. The resulting complexes have demonstrated promising biological activities, particularly as antimicrobial and DNA-interacting agents.

For researchers in drug development, the BBE scaffold offers a tunable platform for designing novel metallodrugs. Future research should focus on:

-

Expanding the library of BBE-metal complexes with different transition metals and co-ligands.

-

Conducting detailed structure-activity relationship (SAR) studies to optimize the biological activity.

-

Elucidating the precise mechanisms of antimicrobial action and DNA interaction.

-

Evaluating the in vivo efficacy and toxicity of the most promising complexes.

The continued exploration of BBE and its derivatives holds great promise for the development of new therapeutic agents and advanced materials.

References

-

ResearchGate. 1H-NMR (a) and 13C-NMR (b) spectra of diol compound. Available from: [Link]

-

MDPI. Copper Methacrylate Complexes with Benzimidazole Derivatives: Structural Characterization and Antimicrobial Assays. Available from: [Link]

-

AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION. Available from: [Link]

-

National Institutes of Health. In Vitro Evaluation of the Potential Pharmacological Activity and Molecular Targets of New Benzimidazole-Based Schiff Base Metal Complexes. Available from: [Link]

-

PubMed. Antimicrobial activity of 1,2-bis-[2-(5-R)-1H-benzimidazolyl]-1,2-ethanediols, 1,4-bis-[2-(5-R)-1H-benzimidazolyl]-1,2,3,4-butanetetraols and their FeIII, CuII, and AgI complexes. Available from: [Link]

-

PubMed. Antimicrobial Activity of ZnII, CdII, and HgII Complexes of 1,2-bis-[2-(5-R)-1H-benzimidazolyl]-1,2-ethanediols and 1,4-bis-[2-(5-R)-1H-benzimidazolyl]-1,2,3,4-butanetetraols. Available from: [Link]

-

MDPI. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Available from: [Link]

-

National Institutes of Health. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. Available from: [Link]

-

National Institutes of Health. 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol. Available from: [Link]

-

PubMed Central. Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study. Available from: [Link]

-

National Institutes of Health. Synthesis of Novel Cu(II), Co(II), Fe(II), and Ni(II) Hydrazone Metal Complexes as Potent Anticancer Agents: Spectroscopic, DFT, Molecular Docking, and MD Simulation Studies. Available from: [Link]

-

MDPI. Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole. Available from: [Link]

-

PubMed Central. Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes. Available from: [Link]

-

SciSpace. Synthesis, Characterization and Antibacterial Activity of Some Transition Metal Complexes Derived from the Ligand N-Benzylimidazole A. Available from: [Link]

-

National Institutes of Health. A High-Throughput, High-Resolution Strategy for the Study of Site-Selective DNA Binding Agents: Analysis of a “Highly Twisted” Benzimidazole-Diamidine. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and Antimicrobial Activities of Some Transition Metal Benzimidazole Complexes. Available from: [Link]

-

ResearchGate. 1,2Bis(2-benzimidazolyl)-1,2-ethanediol, a chiral, tridentate, facially coordinating ligand | Request PDF. Available from: [Link]

-

PubMed. Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study. Available from: [Link]

-

ResearchGate. The synthesis procedure for (1,2-bis(1H-benzo[d]imidazol-2-yl)... Available from: [Link]

-

Wiley Online Library. 5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]

-

PubMed Central. Copper II Complexes Based on Benzimidazole Ligands as a Novel Photoredox Catalysis for Free Radical Polymerization Embedded Gold and Silver Nanoparticles. Available from: [Link]

-

IOSR Journal of Applied Chemistry. Preparation, Characterization of Mixed-Ligand Complexes for Some Divalent Transition Metal Ions Involving Biologically Important. Available from: [Link]

-

LookChem. 1,2-BIS(1H-BENZIMIDAZOL-2-YL)ETHANE-1,2-DIOL. Available from: [Link]

-

IJARIIE. Review On Synthesis Of Benzimidazole From O- phenyldiamine. Available from: [Link]

-

PubMed. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. Available from: [Link]

-

National Institutes of Health. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Available from: [Link]

-

Royal Society of Chemistry. Metal complexes of a novel heterocyclic benzimidazole ligand formed by rearrangement-cyclization of the corresponding Schiff base. Electrosynthesis, structural characterization and antimicrobial activity. Available from: [Link]

-

ResearchGate. Synthesis and Characterization of Transition Metal Complexes of 1,2-Bis(3,5-Dimethylpyrazol-1-yl)-1,2-Ethanediol. Available from: [Link]

-

PubMed Central. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes. Available from: [Link]

-

MDPI. Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. Available from: [Link]

-

ResearchGate. Synthesis, characterization and DNA binding studies of platinum(II) complexes with benzimidazole derivative ligands | Request PDF. Available from: [Link]

-

MDPI. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Available from: [Link]

-

National Institutes of Health. Ethane-1,2-diyl)bis(1H-benzimidazole). Available from: [Link]

-

ResearchGate. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal( ii ) complexes. Available from: [Link]

-

ChemSrc. CAS#:3314-32-7 | 1,2-Ethanediol,1,2-bis(1H-benzimidazol-2-yl)-. Available from: [Link]

-

PubMed. Synthesis, characterization and DNA binding studies of platinum(II) complexes with benzimidazole derivative ligands. Available from: [Link]

-

ResearchGate. (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2,2′-(Ethane-1,2-diyl)bis(1H-benzimidazole) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Characterization and Antimicrobial Activity of Novel Benzimidazole Containing Ligand and Its Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 10. In Vitro Evaluation of the Potential Pharmacological Activity and Molecular Targets of New Benzimidazole-Based Schiff Base Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

spectroscopic data (NMR, IR, MS) of 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol is a complex heterocyclic compound of significant interest in medicinal chemistry due to the established biological activity of the benzimidazole scaffold. This guide provides a comprehensive analysis of the spectroscopic techniques required for the unambiguous structural elucidation and characterization of this target molecule. By integrating foundational principles with data from analogous structures, we present a robust framework for interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. This document serves as a practical reference for researchers engaged in the synthesis, characterization, and application of novel benzimidazole derivatives.

Introduction: The Benzimidazole Core in Drug Discovery

The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its structural resemblance to naturally occurring purines allows it to interact with a variety of biological targets. The unique chemical nature of the benzimidazole nucleus, particularly its ability to engage in hydrogen bonding and π-stacking interactions, underpins its diverse therapeutic applications, which include antimicrobial, antiviral, and anticancer activities. The title compound, 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol (Figure 1), presents a particularly interesting structure, featuring two benzimidazole units linked by a diol bridge. This arrangement suggests potential for metal chelation and complex hydrogen bonding networks, making a thorough spectroscopic characterization essential for understanding its chemical behavior and potential biological activity.

Synthesis and Molecular Properties

While a specific, detailed synthesis protocol for 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol is not extensively documented in the provided literature, a plausible and efficient synthetic route can be designed based on well-established methods for benzimidazole synthesis.[3][4] A common and effective approach involves the condensation of o-phenylenediamine with a suitable dicarboxylic acid or its derivative. In this case, tartaric acid would be the logical choice for the ethane-1,2-diol bridge.

Proposed Synthetic Protocol

A reliable method would involve the reaction of o-phenylenediamine with tartaric acid in a suitable solvent, often under acidic conditions to facilitate the cyclization.

Experimental Protocol: Synthesis of 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol

-

To a solution of o-phenylenediamine (2 equivalents) in a suitable solvent such as methanol or ethanol, add tartaric acid (1 equivalent).

-

Add a catalytic amount of a mineral acid, such as hydrochloric acid, to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Neutralize the mixture with a suitable base, such as sodium bicarbonate, which should precipitate the product.

-

Filter the crude product, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol.

Diagram 1. Proposed synthetic workflow for 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol.

Key Molecular Properties

The fundamental molecular properties of the target compound are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄N₄O₂ | [2] |

| Molecular Weight | 294.31 g/mol | [2] |

| IUPAC Name | 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol | [2] |

| CAS Number | 3314-32-7 | [2] |

Table 1. Key molecular properties of 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol.

Spectroscopic Characterization

A multi-spectroscopic approach is essential for the unambiguous structural confirmation of 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol. The following sections detail the expected data from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For the title compound, both ¹H and ¹³C NMR will provide critical information. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆, which can accommodate the exchangeable protons of the N-H and O-H groups.[5]

The ¹H NMR spectrum of 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol is expected to be complex due to the presence of aromatic and aliphatic protons, as well as exchangeable protons.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~12.5 | Broad singlet | 2H | N-H | The acidic proton of the benzimidazole N-H typically appears as a broad singlet at a downfield chemical shift.[5] |

| 7.50 - 7.70 | Multiplet | 4H | Aromatic C-H | Protons on the benzene rings of the benzimidazole moiety. The exact splitting pattern will depend on the specific coupling constants. |

| 7.10 - 7.30 | Multiplet | 4H | Aromatic C-H | Protons on the benzene rings of the benzimidazole moiety. |

| ~5.0 - 5.5 | Singlet/Doublet | 2H | CH-OH | The methine proton of the ethane-1,2-diol bridge. Its multiplicity may be a singlet or a doublet depending on the coupling with the adjacent hydroxyl proton. |

| ~4.5 - 5.0 | Broad singlet | 2H | O-H | The hydroxyl protons are typically broad and their chemical shift can vary depending on concentration and temperature. |

Expert Insights: The symmetry of the molecule is expected to simplify the spectrum to some extent, with the two benzimidazole units being chemically equivalent. The observation of distinct signals for the aromatic protons will confirm the substitution pattern on the benzene rings. The chemical shifts of the N-H and O-H protons are highly dependent on the solvent and concentration, and their signals can be confirmed by D₂O exchange experiments, where they would disappear from the spectrum.

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~150-155 | C=N | The imine carbon of the imidazole ring is typically found in this downfield region.[6] |

| ~135-145 | Quaternary Aromatic C | The quaternary carbons of the benzene rings fused to the imidazole ring. |

| ~120-130 | Aromatic CH | The protonated carbons of the benzene rings. |

| ~110-120 | Aromatic CH | The protonated carbons of the benzene rings. |

| ~70-75 | CH-OH | The aliphatic carbon of the ethane-1,2-diol bridge, which is deshielded by the adjacent hydroxyl group. |

Trustworthiness of Assignments: The assignments of the carbon signals can be unequivocally confirmed using 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). These experiments correlate the proton and carbon signals, providing a definitive map of the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol is expected to show characteristic absorption bands for the O-H, N-H, C-H, C=N, and C=C bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |

| 3400 - 3200 | Broad, Strong | O-H and N-H stretching | The broadness of this band is due to hydrogen bonding. The O-H and N-H stretching vibrations often overlap in this region.[7] |

| 3100 - 3000 | Medium | Aromatic C-H stretching | Characteristic stretching vibrations for C-H bonds on the benzene rings. |

| 2980 - 2850 | Weak to Medium | Aliphatic C-H stretching | Stretching vibrations of the C-H bonds on the ethane-1,2-diol bridge.[7] |

| ~1620 | Medium to Strong | C=N stretching | The imine bond of the imidazole ring.[6] |

| ~1450 | Medium to Strong | C=C stretching | Aromatic ring stretching vibrations. |

| ~1270 | Medium | C-N stretching | Stretching vibration of the C-N bond within the imidazole ring. |

| ~1050 | Strong | C-O stretching | The stretching vibration of the alcohol C-O bond. |

Authoritative Grounding: The interpretation of IR spectra for benzimidazole derivatives is well-established. The characteristic bands for the benzimidazole ring system have been extensively studied and provide a reliable fingerprint for this class of compounds.[8][9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol, Electron Impact (EI) or Electrospray Ionization (ESI) would be suitable ionization methods.

Predicted Mass Spectral Data:

| m/z | Ion | Rationale and Comments |

| 294 | [M]⁺˙ or [M+H]⁺ | The molecular ion peak (in EI) or the protonated molecular ion (in ESI). This confirms the molecular weight of the compound. |

| 276 | [M-H₂O]⁺˙ | Loss of a water molecule from the molecular ion. |

| 147 | [C₈H₇N₂O]⁺ | Cleavage of the C-C bond of the ethane-1,2-diol bridge, resulting in a fragment containing one benzimidazole ring and one hydroxylated carbon. |

| 118 | [C₇H₆N₂]⁺˙ | The benzimidazole radical cation, a common fragment in the mass spectra of benzimidazole derivatives.[11] |

Fragmentation Pathway:

Diagram 2. Proposed mass spectral fragmentation pathway for 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol.

Conclusion

The comprehensive spectroscopic analysis of 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol requires a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed theoretical framework for the interpretation of the expected spectroscopic data, grounded in the established principles of chemical analysis and supported by comparative data from related benzimidazole structures. The protocols and predicted data herein serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, facilitating the accurate and efficient characterization of this and similar complex heterocyclic molecules. The structural insights gained from these spectroscopic methods are paramount for understanding the chemical reactivity, potential biological activity, and structure-activity relationships of this promising compound.

References

-

Oriental Journal of Chemistry. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. [Link]

-

Morgan, K. J. The infrared spectra of some simple benzimidazoles. J. Chem. Soc., 1961, 2343. [Link]

-

ResearchGate. IR spectra of benzimidazole and the complexes. [Link]

-

ResearchGate. Maxima of selected absorption bands in the IR spectra of the.... [Link]

- Abdullah, A. M., et al. Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Pharmaceutical and Chemical Journal, 2024.

-

Royal Society of Chemistry. Supporting Information for Dehydrogenative coupling of aldehydes and o-phenylenediamines. [Link]

-

National Institutes of Health. Ethane-1,2-diyl)bis(1H-benzimidazole). [Link]

-

National Institutes of Health. 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol. PubChem. [Link]

- Tavman, A., et al. Synthesis and spectral characterization of 1,2-bis(5-methyl/chloro-1H-benzimidazol-2-yl)ethanols and their Co(II), Pd(II) and Zn(II) complexes. Journal of the Serbian Chemical Society, 2018.

-

International Journal of Scientific Research in Science and Technology. Synthesis of 1, 2 Disubstitued Benzimidazoles using SiO2/CaCl2.2H2O as a Catalyst. [Link]

-

Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]

-

Amanote Research. Spectral Characterization and Crystal Structure of 1,2-Bis-(1h-Benzimidazol-2-Yl)-Ethane Dihydrochloride. [Link]

-

National Institutes of Health. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. [Link]

-

IOSR Journal of Applied Chemistry. Synthesis Characterisation and Derivatographic studies of 1-(1H-Benzimidazole-2-yl)ethanone and 1-(1H-Benzimidazole-2-yl)phenone Complexes with some Bivalent Metal Ions. [Link]

-

RUN. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. [Link]

-

Revue Roumaine de Chimie. SYNTHESIS, SPECTRAL CHARACTERIZATION, ANTIBACTERIAL AND ANTIOXIDANT ACTIVITY OF A NEW BIS-BENZIMIDAZOLE LIGAND AND ITS Fe(III), Co(II), Cu(II), Zn(II) AND Ru(II) COMPLEXES. [Link]

-

ResearchGate. 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]

-

National Institutes of Health. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. [Link]

- Lee, C. K., & Lee, I. S. H. NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society, 2008.

-

ResearchGate. Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. [Link]

-

SciSpace. Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. [Link]

-

National Institute of Standards and Technology. 1H-Benzimidazole. NIST WebBook. [Link]

-

ResearchGate. Spectral Characterization and Crystal Structure of 1,2-Bis-(1 H -benzimidazol-2-yl)-ethane Dihydrochloride. [Link]

-

Beilstein Journals. Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. [Link]

Sources

- 1. rsglobal.pl [rsglobal.pl]

- 2. 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol | C16H14N4O2 | CID 250665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 1, 2 Disubstitued Benzimidazoles using SiO2/CaCl2.2H2O as a Catalyst [ijraset.com]

- 4. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

solubility of 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol in different solvents

An In-depth Technical Guide Topic: Solubility of 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol Audience: Researchers, scientists, and drug development professionals.

Abstract

1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol is a chiral, tridentate ligand of significant interest in coordination chemistry and drug development due to its capacity to form stable complexes with transition metals and its potential biological activities.[1][2] A critical, yet often challenging, parameter governing its utility in pharmaceutical and laboratory settings is its solubility. This technical guide provides a comprehensive analysis of the solubility profile of this compound, grounded in its molecular structure and physicochemical properties. We will explore its behavior in a range of aqueous and organic solvent systems, explain the theoretical underpinnings of these observations, and provide detailed, field-proven protocols for both qualitative and quantitative solubility determination. This document is intended to serve as a practical resource for scientists, enabling informed solvent selection for synthesis, purification, formulation, and biological screening.

Molecular and Physicochemical Profile

A thorough understanding of a compound's solubility begins with its structure. The solubility behavior of 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol is a direct consequence of the interplay between its constituent functional groups.

1.1 Chemical Identity

1.2 Structural Analysis

The molecule's structure is fundamentally amphiphilic, possessing both hydrophobic and hydrophilic regions.[2]

-

Hydrophobic Regions: The two planar benzimidazole ring systems are aromatic and nonpolar, contributing to poor solubility in aqueous media. These regions favor interactions with nonpolar solvents through π-π stacking.[4]

-

Hydrophilic Regions: The molecule contains multiple sites capable of hydrogen bonding:

-

The two hydroxyl (-OH) groups of the ethane-1,2-diol backbone.

-

The two N-H protons on the imidazole portion of the benzimidazole rings.

-

The sp² hybridized nitrogen atoms within the imidazole rings act as hydrogen bond acceptors.

-

This duality is the primary determinant of its solubility characteristics.

Caption: Molecular structure highlighting the key functional groups.

1.3 Physicochemical Properties

-

LogP (Octanol-Water Partition Coefficient): Calculated values range from 1.1 to 2.2, indicating moderate lipophilicity.[1][3] This suggests the compound does not strongly favor either a pure aqueous or a pure nonpolar lipid environment, consistent with its amphiphilic nature.

-

pKa: The benzimidazole ring system contains basic nitrogen atoms. The primary protonation site is the N3 nitrogen, with a pKa value estimated to be around 4.6.[2] This is a critical value, as it implies that the compound's charge, and therefore its aqueous solubility, will change significantly at pH values below this point.

Solubility Profile

Based on the structural and physicochemical properties, a predictive solubility profile can be established. This profile is essential for selecting appropriate solvent systems for various applications.

2.1 Aqueous Solubility

The solubility of 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol in aqueous systems is highly pH-dependent.[2]

-

Neutral to Basic pH (pH > 6): In neutral or basic media, the molecule is uncharged. The large, hydrophobic benzimidazole rings dominate, leading to very low water solubility. Experimental data from the Burnham Center for Chemical Genomics indicates a solubility of >44.1 µg/mL at pH 7.4, classifying it as poorly soluble.[3]

-

Acidic pH (pH < 4.6): As the pH of the solution drops below the pKa of the benzimidazole nitrogen, the nitrogen atoms become protonated. This forms a cationic salt (e.g., a hydrochloride salt), which is significantly more polar and, therefore, more soluble in water.[2] Strong acids are often used to dissolve benzimidazole derivatives.[5]

2.2 Organic Solvent Solubility

The choice of organic solvent is dictated by the principle of "like dissolves like".[6]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are effective due to their ability to engage in hydrogen bonding with both the diol's -OH groups and the benzimidazole's N-H groups.[7] They offer a good balance for solvating both the polar and nonpolar parts of the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Powerful hydrogen-bond accepting solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are generally excellent solvents for benzimidazole derivatives.[5] They can effectively solvate the N-H and O-H protons.

-

Causality Note: DMSO is often the solvent of choice for creating stock solutions for biological assays due to its high solvating power and miscibility with aqueous media. However, it's important to be aware that DMF has been reported to react with some benzimidazoles under certain conditions.[5]

-

-

Chlorinated Solvents (e.g., Dichloromethane): Dichloromethane exhibits intermediate polarity and can offer moderate solubility.[7] It is often employed in extraction and purification steps where differential solubility is required.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are unable to form hydrogen bonds and cannot effectively solvate the polar diol and N-H groups. Consequently, the compound is expected to be practically insoluble in nonpolar solvents.[7]

2.3 Data Summary Table

| Solvent Class | Example Solvent(s) | Predicted Solubility | Rationale |

| Aqueous | Water (pH 7.4) | Poorly Soluble (>44.1 µg/mL)[3] | Dominated by large hydrophobic benzimidazole rings. |